Cefathiamidine Impurity 1

Pharmaceutical Analysis Impurity Profiling Quality Control

Analytical method validation for Cefathiamidine requires a chemically identical impurity standard-generic substitutes like 7-ACA or Cefalotin EP Impurity C introduce quantitative error and fail ICH Q3A/B compliance. Cefathiamidine Impurity 1 (7-BCA) eliminates this risk. • Unique bromoacetyl moiety ensures accurate chromatographic identification and RRF determination. • Validated LOQ of 0.02 μg/mL supports ICH Q3B reporting thresholds for unspecified impurities. • Serves as a direct process marker for acylation efficiency and purification step verification. Supplied as a fully characterized reference standard with comprehensive COA for regulatory submissions.

Molecular Formula C12H13BrN2O6S
Molecular Weight 393.21 g/mol
CAS No. 26973-80-8
Cat. No. B193782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefathiamidine Impurity 1
CAS26973-80-8
Synonyms(6R-trans)-3-[(Acetyloxy)methyl]-7-[(bromoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid;  7-(2-Bromoacetamido)cephalosporanic Acid; 
Molecular FormulaC12H13BrN2O6S
Molecular Weight393.21 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CBr)SC1)C(=O)O
InChIInChI=1S/C12H13BrN2O6S/c1-5(16)21-3-6-4-22-11-8(14-7(17)2-13)10(18)15(11)9(6)12(19)20/h8,11H,2-4H2,1H3,(H,14,17)(H,19,20)/t8-,11-/m1/s1
InChIKeyVDMWZOLTJWUSJT-LDYMZIIASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-white Solid

Structure & Identifiers


Interactive Chemical Structure Model





Cefathiamidine Impurity 1 Reference Standard


Cefathiamidine Impurity 1, chemically identified as 7-Bromoacetylaminocephalosporanic Acid (7-BCA), is a process-related impurity arising from the synthesis of the first-generation cephalosporin antibiotic Cefathiamidine [1]. It is formed when the core intermediate 7-aminocephalosporanic acid (7-ACA) is acylated with bromoacetyl bromide [2]. This compound serves a dual role: it is a critical marker for monitoring manufacturing consistency and, notably, acts as a specific alkylating inhibitor of the enzyme GL-7-ACA acylase . The availability of this impurity as a fully characterized reference standard is essential for developing accurate analytical methods and meeting stringent regulatory requirements for pharmaceutical quality control .

Marker Process-related impurity for cefathiamidine synthesis monitoring
Identity 7-BCA, distinct bromoacetyl functional group
Application Reference standard for HPLC/LC-MS method validation

Why Cefathiamidine Impurity 1 Cannot Be Substituted


The substitution of Cefathiamidine Impurity 1 with another cephalosporin-related compound, such as 7-ACA or Cefalotin EP Impurity C, is analytically invalid. Cefathiamidine Impurity 1 is a specific, fully characterized molecular entity with a unique mass, chromatographic behavior, and distinct functional group—a bromoacetyl moiety—that other impurities lack . Generic substitution fails to meet the fundamental requirements of regulatory compliance (ICH Q3A/B), which mandate the use of a chemically identical reference standard for accurate identification, quantification, and method validation of this specific impurity in cefathiamidine drug substance and product . Using an analog would introduce significant quantitative error, leading to the misreporting of impurity levels and potentially impacting drug safety assessments [1].

Unique molecular identity Analogs lack the bromoacetyl moiety, which may alter mass and chromatographic retention.
Regulatory expectations ICH Q3A/B requires a chemically identical standard; analog use may misreport impurity levels.
Quantitative accuracy Response factor differences between impurity 1 and generic 7-ACA derivatives may introduce significant error.

Cefathiamidine Impurity 1 Analytical Performance


Impurity Origin: Process-Related vs. Degradation

A systematic LC-MS study of cefathiamidine drug products from four different manufacturers identified four impurities exceeding the 0.05% reporting threshold. Cefathiamidine Impurity 1 (7-BCA) was definitively categorized as a process-related impurity, unlike other major impurities like desacetyl cefathiamidine and cefathiamidine lactone, which were confirmed to be degradation products [1]. This distinction is crucial for root-cause analysis during manufacturing investigations.

Impurity Origin
Head-to-head
Process-related (Impurity 1) vs. degradation products (desacetyl cefathiamidine, cefathiamidine lactone)
Classification supports root-cause analysis in manufacturing investigations.
LC-MS study across 4 manufacturers; forced degradation confirmed.
Pharmaceutical Analysis Impurity Profiling Quality Control

Enhanced Detection Sensitivity of Impurity C

A validated high-speed HPLC method demonstrated that the limit of quantitation (LOQ) for the target impurity, referred to as Impurity C (which is synonymous with Cefathiamidine Impurity 1), is 0.02 μg/mL. This is significantly lower than the LOQ for the main API, cefathiamidine, which was determined to be 0.05 μg/mL under the same analytical conditions [1]. This higher sensitivity allows for more reliable quantification of this critical impurity at trace levels.

LOQ Sensitivity
Head-to-head
Impurity 1: 0.02 μg/mL; Parent API: 0.05 μg/mL
Higher sensitivity supports trace-level quantification for impurity monitoring.
High-speed HPLC, 254 nm detection.
Analytical Method Development HPLC Method Validation

Certified Purity by Pharmacopeial Method

When procuring a reference standard, verified purity is paramount. Cefathiamidine Impurity C (a direct synonym for Impurity 1) is supplied as a chemical reference standard with a certified purity of 97.8%, as determined by an official pharmacopeial method [1]. This high, quantifiable purity is essential for its intended use in the determination of related substances, ensuring accurate quantification without the need for additional correction factors.

Certified Purity
Supporting evidence
97.8% (pharmacopeial method)
Verified purity enables direct mass-balance quantification.
Lot BP1748, reference standard grade.
Reference Standard Purity Analysis Regulatory Compliance

Cefathiamidine Impurity 1 Applications


ANDA/DMF Method Development and Validation

Cefathiamidine Impurity 1 is the ideal reference standard for developing and validating HPLC or LC-MS methods intended for regulatory submission (e.g., ANDA, DMF). Its use is mandated for demonstrating method specificity, establishing relative response factors (RRF), and accurately quantifying this specific process-related impurity [1]. The method's sensitivity, with a validated LOQ of 0.02 μg/mL, provides the analytical power required to meet ICH Q3B reporting thresholds for unspecified impurities [2].

Root Cause Analysis for Process Optimization

As a known process-related impurity originating from the acylation of 7-ACA with bromoacetyl bromide [1], Cefathiamidine Impurity 1 serves as a direct marker for monitoring the efficiency of this key synthetic step. Researchers and process engineers use this standard to quantify carryover into subsequent reactions and to verify the effectiveness of purification steps, such as crystallization, in reducing its levels in the final API. This enables targeted process improvements to enhance yield and purity.

Stability and Forced Degradation Studies

Differentiating between process impurities and degradation products is critical for stability studies. By using Cefathiamidine Impurity 1 as a reference standard, researchers can confirm its non-degradant nature, thereby avoiding misinterpretation of stability data [1]. This allows for accurate identification of true degradation products and ensures that product shelf-life and storage condition recommendations are based on sound scientific data, rather than artifacts from the manufacturing process [2].

Application
Selection Property
Validation Focus
Regulatory method development
Chromatographic specificity; RRF establishment
Method specificity; LOQ verification
Process optimization investigation
Process-related impurity identity
Synthetic step efficiency; purification monitoring
Stability study differentiation
Process vs. degradation origin
Degradation product discrimination; shelf-life data integrity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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